(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid
Description
(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a partially saturated 1,8-naphthyridine core with a ketone group at position 7 and a boronic acid moiety at position 3 (Fig. 1). This compound is structurally unique due to its fused bicyclic system, which combines aromatic and non-aromatic regions, and the presence of boron, a Lewis acidic element that confers distinctive reactivity and biological activity .
Properties
Molecular Formula |
C8H9BN2O3 |
|---|---|
Molecular Weight |
191.98 g/mol |
IUPAC Name |
(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c12-7-2-1-5-3-6(9(13)14)4-10-8(5)11-7/h3-4,13-14H,1-2H2,(H,10,11,12) |
InChI Key |
LLCKLRVTGNEKMP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(NC(=O)CC2)N=C1)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the Friedländer synthesis is a well-known method for constructing naphthyridine cores. This involves the reaction of 2-aminopyridine with a carbonyl compound in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of (7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of (7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. The naphthyridine core can interact with DNA and proteins, influencing various biological pathways .
Comparison with Similar Compounds
Key Features:
- Core Structure: The 1,8-naphthyridine scaffold is known for its role in medicinal chemistry, particularly as a kinase inhibitor or antibacterial agent .
- Boronic Acid Group : The B(OH)₂ group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing complex molecules .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s uniqueness arises from its substitution pattern and electronic profile. Below is a comparison with structurally related boronic acids and naphthyridine derivatives:
Reactivity in Cross-Coupling Reactions
Boronic acids are critical in Suzuki-Miyaura reactions, but their efficiency depends on substituents:
- Target Compound : The 7-oxo group slightly deactivates the boronic acid via electron-withdrawing effects, requiring optimized conditions (e.g., Cs₂CO₃, DMF, 120°C) for coupling .
- Trifluoromethyl Analog : Higher reactivity in aqueous conditions due to lower pKa (~7–8 vs. ~8–9 for methoxy-substituted analogs).
- Pinacol Ester Derivatives : Require deprotection (e.g., acidic hydrolysis) before use, adding synthetic steps but improving shelf life.
Stability and Toxicity Considerations
- Hydrolytic Stability : The free boronic acid is prone to protodeboronation under acidic or oxidative conditions, whereas pinacol esters are more stable .
- Toxicity : Boron-containing compounds require precise dosing to avoid off-target effects, a limitation shared with peptidyl boronic acids like bortezomib .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
